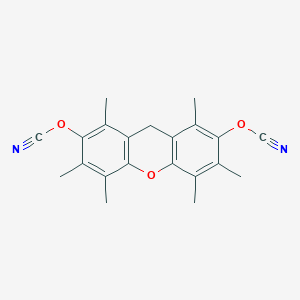
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of xanthene, a class of organic compounds characterized by a tricyclic structure. The compound’s multiple methyl groups and dicyanate functionalities contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,3,4,5,6,8-hexamethyl-9H-xanthene-2,7-diol with cyanogen bromide under basic conditions to form the dicyanate derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using methylating agents such as methyl iodide or dimethyl sulfate. The subsequent introduction of dicyanate groups can be achieved through controlled reactions with cyanogen bromide or similar reagents in the presence of a base .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dicyanate groups to primary amines.
Substitution: The dicyanate groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted xanthene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various materials
Wirkmechanismus
The mechanism of action of 1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diyl dicyanate involves its interaction with molecular targets through its dicyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,5,6,8-Hexamethyl-9H-xanthene-2,7-diol: Similar structure but lacks dicyanate groups.
1,3,4,5,6,8,9-Heptamethyl-9H-xanthene-2,7-diol: Contains an additional methyl group compared to the hexamethyl derivative.
Uniqueness
The presence of multiple methyl groups also enhances its stability and lipophilicity, making it suitable for various industrial and research applications .
Eigenschaften
CAS-Nummer |
648918-82-5 |
|---|---|
Molekularformel |
C21H20N2O3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(7-cyanato-1,3,4,5,6,8-hexamethyl-9H-xanthen-2-yl) cyanate |
InChI |
InChI=1S/C21H20N2O3/c1-10-12(3)20-16(14(5)18(10)24-8-22)7-17-15(6)19(25-9-23)11(2)13(4)21(17)26-20/h7H2,1-6H3 |
InChI-Schlüssel |
SEQIFCXSDOGCQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC3=C(C2)C(=C(C(=C3C)C)OC#N)C)C)OC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


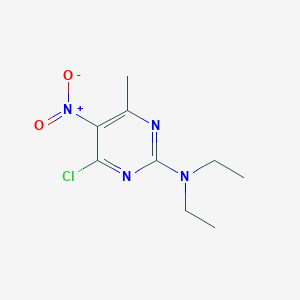
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
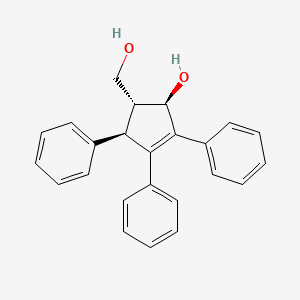
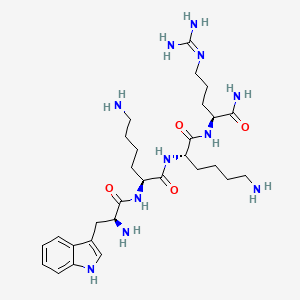



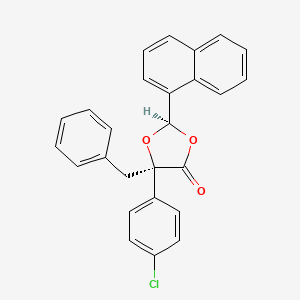
![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
